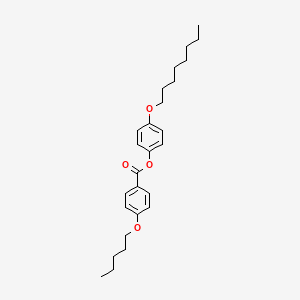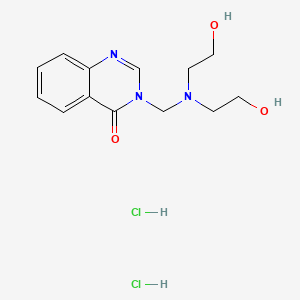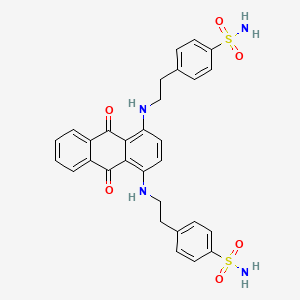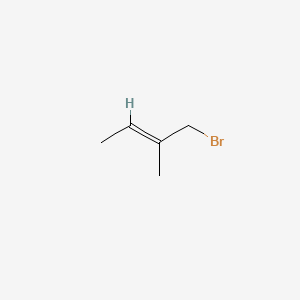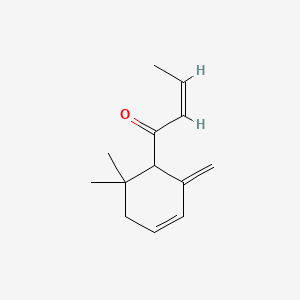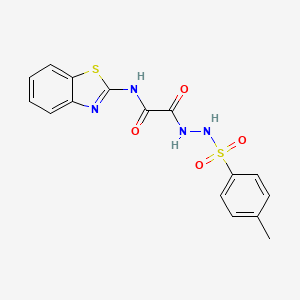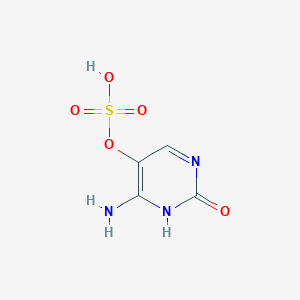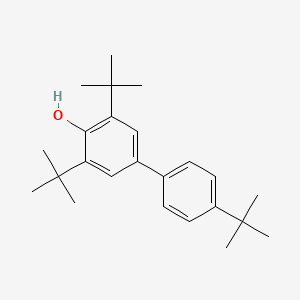
3,4',5-Tris(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is a complex organic compound characterized by its biphenyl structure with three tert-butyl groups attached at the 3, 4’, and 5 positions, and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tert-butyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups into the biphenyl structure.
Scientific Research Applications
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tert-butyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(1,1-dimethylethyl)phenol: Similar structure but with a single phenyl ring.
4,4’-Bis(1,1-dimethylethyl)biphenyl: Lacks the hydroxyl group.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Similar functional groups but different overall structure.
Properties
CAS No. |
6257-39-2 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C24H34O/c1-22(2,3)18-12-10-16(11-13-18)17-14-19(23(4,5)6)21(25)20(15-17)24(7,8)9/h10-15,25H,1-9H3 |
InChI Key |
USTAEAIVHPZIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


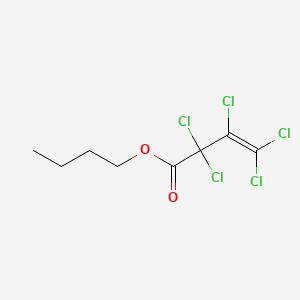
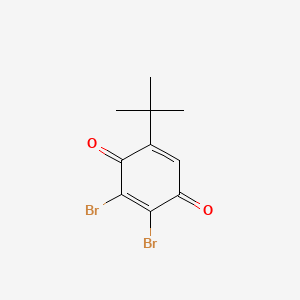
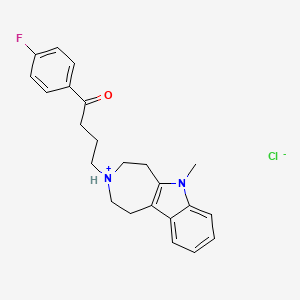


![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
